molecular formula C10H7Cl3N2O B11846747 2,4,6-Trichloro-8-methoxyquinolin-3-amine

2,4,6-Trichloro-8-methoxyquinolin-3-amine

Cat. No.: B11846747
M. Wt: 277.5 g/mol
InChI Key: BFNRWAMPOKQCSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Trichloro-8-methoxyquinolin-3-amine is a heterocyclic aromatic compound with the molecular formula C10H7Cl3N2O and a molecular weight of 277.53 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloro-8-methoxyquinolin-3-amine typically involves the chlorination of 8-methoxyquinoline followed by amination. The reaction conditions often include the use of chlorinating agents such as phosphorus pentachloride or thionyl chloride, and the subsequent amination is carried out using ammonia or amine derivatives under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trichloro-8-methoxyquinolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,4,6-Trichloro-8-methoxyquinolin-3-amine involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C10H7Cl3N2O

Molecular Weight

277.5 g/mol

IUPAC Name

2,4,6-trichloro-8-methoxyquinolin-3-amine

InChI

InChI=1S/C10H7Cl3N2O/c1-16-6-3-4(11)2-5-7(12)8(14)10(13)15-9(5)6/h2-3H,14H2,1H3

InChI Key

BFNRWAMPOKQCSC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1N=C(C(=C2Cl)N)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.